molecular formula C14H9F3O2 B6404326 2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid CAS No. 1261898-16-1

2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid

Cat. No.: B6404326
CAS No.: 1261898-16-1
M. Wt: 266.21 g/mol
InChI Key: DKOQIQXZONSTGL-UHFFFAOYSA-N
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Description

2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid is an organic compound with the molecular formula C15H11F3O2 It is characterized by the presence of a trifluorophenyl group attached to a benzoic acid core, with a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The trifluorophenyl group can be reduced under specific conditions.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of this compound.

    Reduction: Formation of partially or fully reduced trifluorophenyl derivatives.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid involves its interaction with molecular targets, such as enzymes and receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the benzoic acid moiety facilitates interactions with active sites. These interactions can modulate biological pathways, leading to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

  • 2-Methyl-3-(2,4,6-trifluorophenyl)benzoic acid
  • 2,4,6-Trifluorophenylboronic acid
  • 2,3,6-Trifluorobenzoic acid

Comparison:

Properties

IUPAC Name

2-methyl-3-(2,4,6-trifluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O2/c1-7-9(3-2-4-10(7)14(18)19)13-11(16)5-8(15)6-12(13)17/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOQIQXZONSTGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690561
Record name 2',4',6'-Trifluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261898-16-1
Record name 2',4',6'-Trifluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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